1-(1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea
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Overview
Description
1-(1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea is a compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 1-(4-chlorophenyl)-3-p-tolyl-1H-pyrazole-5-amine with thiocarbonyldiimidazole. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
1-(1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of the pyrazole ring and the thiourea moiety allows for multiple binding interactions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-dodecanoylthiourea
- 1-(Acyl/aroyl)-3-(substituted)thioureas
- N,N′-bis(4-chlorophenyl)thiourea
Uniqueness
1-(1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea is unique due to the presence of both the pyrazole ring and the chlorophenyl group, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C17H15ClN4S |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-5-(4-methylphenyl)pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C17H15ClN4S/c1-11-2-4-12(5-3-11)15-10-16(20-17(19)23)22(21-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H3,19,20,23) |
InChI Key |
UQWZVOMNLXURSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=S)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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